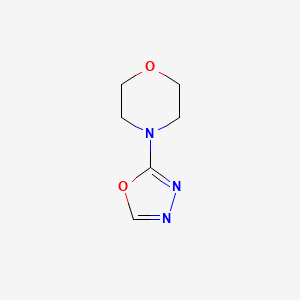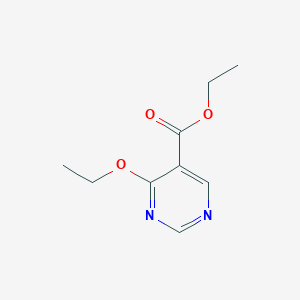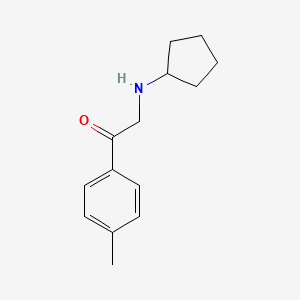
N-(3-Fluorophenethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H8FN3O It is a derivative of pyrazinecarboxamide, where a fluorophenethyl group is attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-fluorophenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher efficiency compared to conventional heating methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Fluorophenethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent due to its structural similarity to pyrazinamide.
Biology: The compound’s derivatives have been studied for their antimicrobial and antifungal activities.
Materials Science: It can be used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase I (FAS I), similar to the mechanism of pyrazinamide . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides: These compounds have been studied for their antimicrobial and antiviral activities.
Pyraziflumid: A fungicide with a pyrazine-2-carboxamide group.
Uniqueness
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the fluorophenethyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.
Propiedades
Fórmula molecular |
C13H12FN3O |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
N-[2-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-2-10(8-11)4-5-17-13(18)12-9-15-6-7-16-12/h1-3,6-9H,4-5H2,(H,17,18) |
Clave InChI |
VSXJUDHMRIAMSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)








![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)


![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)
